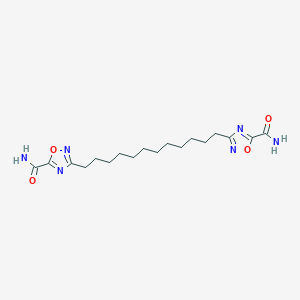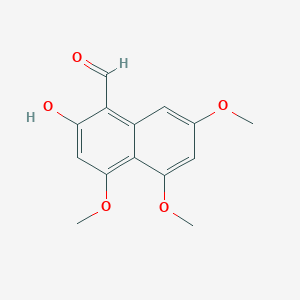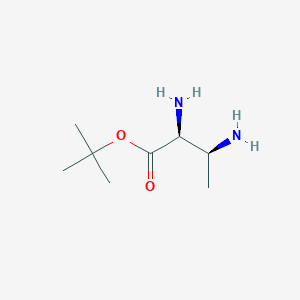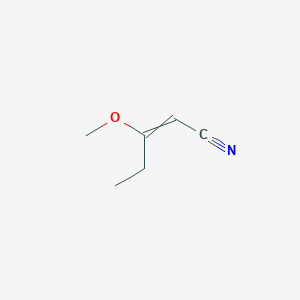![molecular formula C22H42OSi B12604673 {[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane CAS No. 917756-15-1](/img/structure/B12604673.png)
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. This particular compound features a complex structure with cyclohexyl and cyclohexylmethyl groups attached to a prop-2-en-1-yl chain, which is further bonded to a triethylsilane group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of {[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the cyclohexyl and cyclohexylmethyl groups, followed by their attachment to the prop-2-en-1-yl chain. The final step involves the introduction of the triethylsilane group under specific reaction conditions. Industrial production methods may employ optimized reaction conditions to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more of its groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: The compound may be used in studies involving the modification of biological molecules and the development of new biomaterials.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems and biomedical implants, is ongoing.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of {[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane can be compared with other similar organosilicon compounds, such as:
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(trimethyl)silane: This compound has a similar structure but with trimethylsilane instead of triethylsilane.
{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triphenyl)silane: This compound features triphenylsilane, which imparts different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
917756-15-1 |
|---|---|
Molekularformel |
C22H42OSi |
Molekulargewicht |
350.7 g/mol |
IUPAC-Name |
[1-cyclohexyl-2-(cyclohexylmethyl)prop-2-enoxy]-triethylsilane |
InChI |
InChI=1S/C22H42OSi/c1-5-24(6-2,7-3)23-22(21-16-12-9-13-17-21)19(4)18-20-14-10-8-11-15-20/h20-22H,4-18H2,1-3H3 |
InChI-Schlüssel |
PUFGOVMJOWKAPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC(C1CCCCC1)C(=C)CC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(1-Benzyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B12604597.png)

![ethyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12604604.png)


![Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12604621.png)

![Carbamic acid, [(1S)-2-(1H-indol-3-yl)-1-[[[5-(3-methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B12604628.png)


![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)


